Cas no 2137634-02-5 (2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)

2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 化学的及び物理的性質
名前と識別子
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- 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-
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- インチ: 1S/C12H10ClNO2/c1-2-7-5-11(12(15)16)14-10-4-3-8(13)6-9(7)10/h3-6H,2H2,1H3,(H,15,16)
- InChIKey: SIRFLBPUUOIDFJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Cl)=CC=2)C(CC)=CC=1C(O)=O
2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673277-2.5g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-13 | |
Enamine | EN300-673277-5.0g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-13 | |
Enamine | EN300-673277-10.0g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-13 | |
Enamine | EN300-673277-1.0g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 1.0g |
$986.0 | 2025-03-13 | |
Enamine | EN300-673277-0.05g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 0.05g |
$827.0 | 2025-03-13 | |
Enamine | EN300-673277-0.5g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 0.5g |
$946.0 | 2025-03-13 | |
Enamine | EN300-673277-0.1g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 0.1g |
$867.0 | 2025-03-13 | |
Enamine | EN300-673277-0.25g |
6-chloro-4-ethylquinoline-2-carboxylic acid |
2137634-02-5 | 95.0% | 0.25g |
$906.0 | 2025-03-13 |
2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-に関する追加情報
Comprehensive Overview of 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- (CAS No. 2137634-02-5): Properties, Applications, and Industry Insights
2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- (CAS No. 2137634-02-5) is a specialized organic compound belonging to the quinoline derivative family. Its molecular structure features a 6-chloro substitution and a 4-ethyl group, which contribute to its unique chemical and physical properties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Researchers are particularly interested in its role in synthesizing heterocyclic compounds and small-molecule inhibitors, which are critical in drug discovery pipelines.
In recent years, the demand for quinoline derivatives like 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- has surged, driven by advancements in medicinal chemistry and crop protection technologies. A growing trend in AI-driven drug discovery has further amplified interest in such compounds, as they serve as key intermediates in designing targeted therapies. Users frequently search for terms like "quinoline-based drug candidates" or "6-chloro-4-ethyl substitution effects," reflecting the compound's relevance in cutting-edge research.
The synthesis of 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- typically involves multi-step organic reactions, including halogenation and alkylation processes. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity and structural integrity, addressing common user queries like "how to characterize quinoline derivatives."
From an industrial perspective, this compound aligns with the global shift toward sustainable chemistry. Manufacturers are optimizing synthetic routes to reduce waste and energy consumption, responding to searches for "green synthesis of quinoline acids." Additionally, its potential applications in material science, such as in organic semiconductors, are being explored, further expanding its market appeal.
Regulatory compliance and safety remain paramount in handling 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-. While not classified as hazardous under standard guidelines, proper storage conditions (e.g., ambient temperature, dry environments) are recommended to maintain stability. This addresses frequently asked questions like "storage requirements for quinoline derivatives."
In conclusion, 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- (CAS No. 2137634-02-5) represents a critical niche in modern chemical research. Its adaptability in pharmaceutical synthesis, alignment with sustainability goals, and emerging applications in advanced materials underscore its importance. As scientific inquiries evolve, this compound will likely remain at the forefront of innovation-driven chemistry.
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